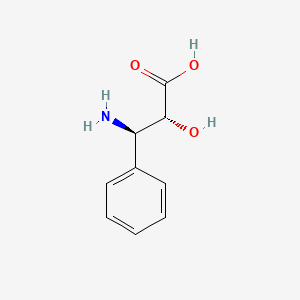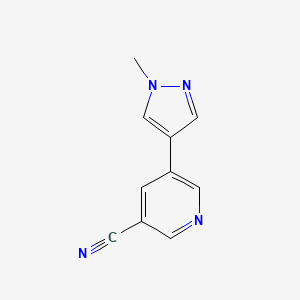![molecular formula C17H14FN7OS2 B2498896 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893910-54-8](/img/structure/B2498896.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves multiple steps, including reactions that introduce the thiadiazole and pyrazolo[3,4-d]pyrimidin moieties. These processes often involve the use of carbodiimide condensation or similar methods to couple different heterocyclic fragments, as exemplified by the synthesis of various thiadiazole and pyrazole derivatives (Yu et al., 2014). The structural confirmation of these compounds typically relies on techniques like 1H NMR, IR, and Mass spectroscopy to ensure the accuracy of the molecular framework being synthesized.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves complex heterocyclic systems, where the arrangement and connectivity of atoms dictate their chemical behavior and potential biological activity. Single-crystal X-ray diffraction provides definitive evidence for the molecular and crystal structure, offering insights into the spatial arrangement of atoms within the molecule and potential interactions that might influence its properties (Yu et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including the mentioned compound, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesized compounds were identified through various spectroscopic techniques (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017).
Antimicrobial and Surface Activities
El-Sayed et al. (2015) investigated the antimicrobial and surface activities of compounds derived from a similar compound. These derivatives showed potential as nonionic surface active agents (El-Sayed, R., Shaldom, A., & Al Mazrouee, L., 2015).
Anti-inflammatory Activity
A study by Sunder and Maleraju (2013) synthesized derivatives of a similar compound and assessed their anti-inflammatory activity, with some derivatives showing significant results (Sunder, K., & Maleraju, J., 2013).
Enzymatic Activity Enhancement
Abd and Awas (2008) researched the effect of similar compounds on enzymatic activity, particularly focusing on cellobiase reactivity (Abd, M., & Awas, G., 2008).
Anticancer Screening
Acar Çevik et al. (2020) synthesized and evaluated novel derivatives of the compound for their potential as anticancer agents. These compounds were tested against various cancer cell lines, with some showing promising cytotoxic activities (Acar Çevik, U., Osmaniye, D., Levent, S., Sağlık, B., Çavuşoğlu, B., Karaduman, A., Özkay, Y., & Kaplancıklı, Z., 2020).
Antimicrobial Activity
Bondock et al. (2008) explored the synthesis and antimicrobial activity of compounds incorporating a pyrazolopyridine moiety, similar to the compound . Their study evaluated these compounds for their potential as antimicrobial agents (Bondock, S., Rabie, R., Etman, H. A., & Fadda, A. A., 2008).
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7OS2/c1-2-14-23-24-17(28-14)22-13(26)8-27-16-12-7-21-25(15(12)19-9-20-16)11-5-3-10(18)4-6-11/h3-7,9H,2,8H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMVNUSISIWXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)

![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)
![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)
![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)
![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)


